molecular formula C12H20O4Sn B3426576 Dibutyltin maleate CAS No. 53507-04-3

Dibutyltin maleate

Cat. No.: B3426576
CAS No.: 53507-04-3
M. Wt: 346.99 g/mol
InChI Key: ZBBLRPRYYSJUCZ-UHFFFAOYSA-L
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Description

Dibutyltin maleate is an organotin compound with the chemical formula C₁₂H₂₀O₄Sn. It is a derivative of maleic acid and is characterized by the presence of two butyl groups attached to a tin atom, which is also bonded to a maleate group. This compound is known for its applications in various industrial and scientific fields, particularly in polymer chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltin maleate can be synthesized through the reaction of dibutyltin oxide with maleic acid or maleic anhydride. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The reaction can be represented as follows:

Bu2SnO+C4H2O3Bu2Sn(C4H2O4)\text{Bu}_2\text{SnO} + \text{C}_4\text{H}_2\text{O}_3 \rightarrow \text{Bu}_2\text{Sn(C}_4\text{H}_2\text{O}_4) Bu2​SnO+C4​H2​O3​→Bu2​Sn(C4​H2​O4​)

Industrial Production Methods

On an industrial scale, this compound is produced by reacting dibutyltin dichloride with sodium maleate in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dibutyltin maleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibutyltin oxide and maleic acid.

    Reduction: Reduction reactions can convert it back to dibutyltin dichloride and maleic acid.

    Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Dibutyltin oxide and maleic acid.

    Reduction: Dibutyltin dichloride and maleic acid.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin dichloride
  • Dibutyltin diacetate
  • Dibutyltin dilaurate
  • Dibutyltin oxide

Uniqueness

Dibutyltin maleate is unique due to its specific structure, which combines the properties of dibutyltin and maleate groups. This combination allows it to act as an effective catalyst in polymerization reactions and as a stabilizer in industrial applications. Its ability to interact with biological systems also sets it apart from other organotin compounds .

Properties

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBLRPRYYSJUCZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029599
Record name Dibutyltin maleate
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Molecular Weight

346.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-
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CAS No.

78-04-6, 53507-04-3
Record name Dibutyltin maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutyltin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyltin maleate
Source European Chemicals Agency (ECHA)
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Record name 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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